molecular formula C10H20O2 B146156 Butyl hexanoate CAS No. 626-82-4

Butyl hexanoate

Cat. No. B146156
CAS RN: 626-82-4
M. Wt: 172.26 g/mol
InChI Key: RPRPDTXKGSIXMD-UHFFFAOYSA-N
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Description

Butyl hexanoate, also known as butyl caproate, is an ester that is commonly synthesized through esterification reactions. It is a compound of interest due to its applications in various industries, including food, beverage, and cosmetics. The ester is known for its fruity odor, making it a valuable additive for flavoring and fragrance purposes.

Synthesis Analysis

The synthesis of butyl hexanoate can be achieved through different methods. One approach involves the use of ionic liquids as dual catalyst-solvents, as demonstrated in the esterification of hexanoic acid with n-butanol using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) . This method offers advantages over traditional Fischer esterification by reducing side reactions and corrosion issues. Another innovative approach is the reactive extraction process intensified by deep eutectic solvents (DES), which combines the extraction and catalysis steps to enhance the formation of butyl hexanoate .

Molecular Structure Analysis

The molecular structure of butyl hexanoate is not directly discussed in the provided papers. However, it can be inferred that the ester is composed of a butyl group attached to the hexanoate moiety through an ester linkage. The structure of related compounds, such as butyl butyrate, has been optimized using lipases as catalysts, which could provide insights into the structural considerations for butyl hexanoate synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of butyl hexanoate primarily include esterification processes. Enzymatic esterification in organic media has been studied, highlighting the role of water and organic solvents in the kinetics and yield of ester synthesis . The enzymatic route offers a biocatalytic alternative to chemical synthesis, potentially leading to more environmentally friendly processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl hexanoate are not extensively covered in the provided papers. However, the ester's solubility and phase behavior in different solvents, such as ionic liquids and DES, are crucial for its synthesis and applications . The interaction of butanol, a precursor of butyl hexanoate, with various solution surfaces has been investigated, providing insights into the behavior of alcohol-based esters at interfaces .

Relevant Case Studies

Case studies on the synthesis of butyl hexanoate and related esters provide practical examples of the compound's production. The use of ionic liquids and DES in the synthesis process represents innovative approaches to esterification, offering potential improvements in efficiency and sustainability . Additionally, the optimization of butyl butyrate synthesis using lipases could serve as a model for the enzymatic production of butyl hexanoate .

Scientific Research Applications

  • Esterification Processes and Catalysis:

    • Butyl hexanoate is synthesized through Fischer esterification, a process traditionally using mineral acid as a catalyst. Researchers Zeng et al. (2020) explored using ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) as a dual catalyst-solvent for this esterification, offering advantages like reduced side reactions and corrosion issues (Zeng et al., 2020).
    • Zhou et al. (2020) investigated the use of deep eutectic solvent (DES) as a dual solvent-catalyst in the reactive extraction process for butyl hexanoate synthesis, highlighting its role in the food, beverage, and cosmetic industries (Zhou et al., 2020).
    • Chen Zhisheng (2011) and Wang Zhao-zhi (2011) conducted studies on the synthesis of butyl hexanoate using solid superacids as catalysts, emphasizing the optimization of reaction conditions for higher esterification rates (Chen Zhisheng, 2011); (Wang Zhao-zhi, 2011).
  • Agricultural Applications:

    • In agriculture, Zhang et al. (1999) identified butyl hexanoate as a key component in a new blend of apple volatiles attractive to the apple maggot, Rhagoletis pomonella. This discovery has implications for developing more effective pest control strategies (Zhang et al., 1999).
  • Food and Beverage Industry:

    • Pen (2014) studied the catalytic synthesis of butyl hexanoate, a flavoring used in wines, focusing on the optimization of reaction conditions for efficient esterification (Pen, 2014).
  • Biofuel Research:

    • Poures et al. (2017) investigated 1-hexanol, a related compound, as a sustainable biofuel in diesel engines, highlighting its potential viability as a biofuel with modifications to existing engines. This research indirectly relates to butyl hexanoate due to its chemical similarities (Poures et al., 2017).

Safety And Hazards

Butyl hexanoate has low toxicity by ingestion and skin contact . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is combustible and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating .

Relevant Papers

The paper “Reactive Extraction for Synthesizing Long Chain Ester Butyl Hexanoate Intensified by Deep Eutectic Solvent” discusses the synthesis of Butyl hexanoate . Another paper titled “Catalytic Synthesis of Butyl Hexanoate” also discusses its synthesis .

properties

IUPAC Name

butyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRPDTXKGSIXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060824
Record name Hexanoic acid, butyl ester
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a pineapple odour
Record name Butyl hexanoate
Source Human Metabolome Database (HMDB)
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Record name Butyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

208.00 °C. @ 760.00 mm Hg
Record name Butyl hexanoate
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Density

0.8623
Record name Butyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl hexanoate

CAS RN

626-82-4
Record name Butyl hexanoate
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Record name Butyl caprylate
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Record name Butyl hexanoate
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Record name Hexanoic acid, butyl ester
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Record name Hexanoic acid, butyl ester
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Record name Butyl hexanoate
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Record name BUTYL HEXANOATE
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Record name Butyl hexanoate
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Melting Point

-68.4 °C
Record name Butyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
D Natale, L Mattiacci, E Pasqualini… - Journal of Applied …, 2004 - Wiley Online Library
… A major component of apple fruit volatiles, butyl hexanoate, also attracted female C. molesta. Mated females were attracted to two medium dosages, while virgin females responded …
Number of citations: 80 onlinelibrary.wiley.com
Y Zhou, H Qin, H Cheng, L Chen, B Zhang… - Chinese Journal of …, 2021 - Elsevier
Butyl hexanoate (BuHE) is an important long-chain ester that is widely used in the food, beverage and cosmetic industries. In this work, reactive extraction concept was proposed to …
Number of citations: 9 www.sciencedirect.com
WH McFadden, LE Boggs… - The Journal of Physical …, 1966 - ACS Publications
… 101 in the spectrum of butyl hexanoate was shown to be partly … species (ethyl butanoate-2-d2 and butyl hexanoate-3-d2), theion … as is evident from the spectrum of butyl hexanoate-4-d2. …
Number of citations: 9 pubs.acs.org
Q Zeng, Z Song, H Qin, H Cheng, L Chen, M Pan… - Catalysis Today, 2020 - Elsevier
… Butyl hexanoate (BuHE) is currently synthesized through the Fischer esterification with mineral acid as catalyst, which suffers from the problems of side reaction, difficult recycling, and …
Number of citations: 31 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food Chem …, 2019 - fragrancematerialsafetyresource …
… Data from the target material and read-across analog isoamyl acetate (CAS # 123-92-2) show that there are no safety concerns for isobutyl hexanoate for skin sensitization under the …
A Zhang, C Linn, S Wright, R Prokopy… - Journal of Chemical …, 1999 - Springer
… component blend or the single compound, butyl hexanoate. In a field trial captures with the new five-component blend were better than with butyl hexanoate, which is currently used with …
Number of citations: 194 link.springer.com
AH Reynolds, RJ Prokopy - Journal of Economic Entomology, 1997 - academic.oup.com
… Butyl hexanoate was as attractive as the combination of butyl hexanoate and ammonium carbonate. Ratios of flies captured on butyl hexanoate baited spheres to £lies captured on …
Number of citations: 60 academic.oup.com
A Hern, S Dorn - Naturwissenschaften, 2004 - Springer
… The apple-derived volatile butyl hexanoate attracted mated females while it was behaviourally ineffective for males over a dosage range of more than three orders of magnitude in …
Number of citations: 132 link.springer.com
E Skoronski, JJ João, MAP Cechinel, M Fernandes - Química Nova, 2013 - SciELO Brasil
SciELO-Brasil-Otimização da esterificação de ácido hexanóico com n-butanol empregando lipase (Termomyces lanuginosus) imobilizada em gelatina Otimização da esterificação de …
Number of citations: 1 www.scielo.br
ND Milk, I Heptanoate, P Juice, S Alcohol, LL Test… - Citeseer
Untitled Page 1 Page 2 2 Comments were received for the following when they were proposed in the Food Chemicals Codex Forum (FCCF): General Tests and Assays: • Appendix XVIA …
Number of citations: 3 citeseerx.ist.psu.edu

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